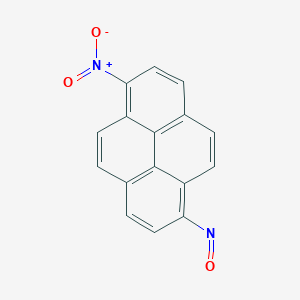
1-Nitro-6-nitrosopyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-6-nitrosopyrene, also known as this compound, is a useful research compound. Its molecular formula is C16H8N2O3 and its molecular weight is 276.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mutagenicity Studies
1-Nitro-6-nitrosopyrene has been investigated for its mutagenic effects on various biological systems. Research indicates that this compound, along with its derivatives, exhibits high mutagenicity in bacterial assays, particularly using Salmonella typhimurium and mammalian cell lines such as Chinese hamster ovary (CHO) cells. In one study, it was found that nitrosopyrene derivatives were significantly more mutagenic than their nitro counterparts, suggesting that the nitrosation process enhances their genetic toxicity .
Table 1: Mutagenicity of Nitro Compounds
| Compound | Test System | Mutagenicity Level |
|---|---|---|
| This compound | Salmonella typhimurium | High |
| 1-Nitropyrene | CHO Cells | Low |
| 1,6-Dinitropyrene | Bacteria | Moderate |
Carcinogenicity Assessments
The carcinogenic potential of this compound has been evaluated through various animal studies. For instance, intratracheal instillations in hamsters have shown a correlation between exposure to this compound and the development of lung adenocarcinomas . These findings highlight the compound's relevance in understanding chemical carcinogenesis.
Case Study: Hamster Model
- Method : Intratracheal instillation of 0.5 mg of this compound weekly for 26 weeks.
- Results : Significant tumor development observed in treated groups compared to controls.
- : Indicates potential for lung cancer induction linked to exposure.
Metabolic Investigations
Research into the metabolism of this compound has revealed critical insights into how it is processed in biological systems. Studies have shown that metabolic activation through nitroreduction is crucial for its mutagenic and carcinogenic activities. The liver's enzymatic pathways play a significant role in this process, impacting DNA binding and subsequent biological effects .
Table 2: Metabolic Pathways Involving this compound
| Metabolic Process | Enzyme Involved | Outcome |
|---|---|---|
| Nitroreduction | Nitroreductase | Formation of reactive intermediates |
| Conjugation | UDP-glucuronosyltransferase | Detoxification |
| DNA Binding | Various | Mutagenesis and carcinogenesis |
Environmental Implications
The presence of this compound in environmental samples raises concerns about its impact on public health. It is often found as a contaminant in air particulates and can be generated from combustion processes, such as those occurring in kerosene heaters . Understanding its behavior in the environment is crucial for risk assessment and regulatory measures.
Eigenschaften
CAS-Nummer |
101043-65-6 |
|---|---|
Molekularformel |
C16H8N2O3 |
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
1-nitro-6-nitrosopyrene |
InChI |
InChI=1S/C16H8N2O3/c19-17-13-7-3-9-2-6-12-14(18(20)21)8-4-10-1-5-11(13)15(9)16(10)12/h1-8H |
InChI-Schlüssel |
WWKLDZDOXNNLAM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])N=O |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])N=O |
Key on ui other cas no. |
101043-65-6 |
Synonyme |
1-nitro-6-nitrosopyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















